Cas no 749875-16-9 (5-bromo-2-(trifluoromethyl)isonicotinic acid)
5-bromo-2-(trifluoromethyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(trifluoromethyl)isonicotinic acid
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
- 5-Bromo-2-trifluoromethyl-isonicotinic acid
- 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)-
- AMPD00202
- STL556358
- BBL102555
- VP11153
- TRA0060686
- RP06479
- FCH1400795
- AM85899
- AB56460
- SY024143
- AX8165812
- 5-Bromo-2-(trifluoromethyl)iso
- AC-27369
- A21942
- 4-Pyridinecarboxylicacid,5-bromo-2-(trifluoromethyl)-
- SCHEMBL2990846
- AU-004/43508122
- 749875-16-9
- FT-0753279
- J-516859
- Z1269211822
- AKOS005255211
- DTXSID70651265
- EN300-1689066
- AS-41819
- MFCD10687236
- XNVAVQMVAYUTBA-UHFFFAOYSA-N
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylicacid
- 5-Bromo-2-(trifluoromethyl)isonicotinicAcid
- DB-074928
- 5-bromo-2-(trifluoromethyl)isonicotinic acid
-
- MDL: MFCD10687236
- Inchi: 1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14)
- InChI Key: XNVAVQMVAYUTBA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)(F)F)C=C1C(=O)O
Computed Properties
- Exact Mass: 268.93000
- Monoisotopic Mass: 268.93
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- XLogP3: 2
Experimental Properties
- Color/Form: No data available
- Density: 1.863
- Melting Point: 235-238℃
- Boiling Point: 371.6℃ at 760 mmHg
- Flash Point: 178.5±27.9 °C
- Water Partition Coefficient: Slightly soluble in water, soluble in organic solvents.
- PSA: 50.19000
- LogP: 2.56110
5-bromo-2-(trifluoromethyl)isonicotinic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Ambient temperatures.
5-bromo-2-(trifluoromethyl)isonicotinic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-2-(trifluoromethyl)isonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011157-1g |
5-Bromo-2-(trifluoromethyl)isonicotinic acid |
749875-16-9 | 95% | 1g |
$285.02 | 2023-09-01 | |
| Alichem | A029011157-5g |
5-Bromo-2-(trifluoromethyl)isonicotinic acid |
749875-16-9 | 95% | 5g |
$972.54 | 2023-09-01 | |
| Alichem | A029011157-10g |
5-Bromo-2-(trifluoromethyl)isonicotinic acid |
749875-16-9 | 95% | 10g |
$1731.11 | 2023-09-01 | |
| Fluorochem | 225550-1g |
5-Bromo-2-trifluoromethyl-isonicotinic acid |
749875-16-9 | 95% | 1g |
£113.00 | 2022-02-28 | |
| Fluorochem | 225550-5g |
5-Bromo-2-trifluoromethyl-isonicotinic acid |
749875-16-9 | 95% | 5g |
£450.00 | 2022-02-28 | |
| Fluorochem | 225550-10g |
5-Bromo-2-trifluoromethyl-isonicotinic acid |
749875-16-9 | 95% | 10g |
£750.00 | 2022-02-28 | |
| TRC | B699020-100mg |
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |
749875-16-9 | 100mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B699020-250mg |
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |
749875-16-9 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B699020-500mg |
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |
749875-16-9 | 500mg |
$ 322.00 | 2023-04-18 | ||
| TRC | B699020-1g |
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |
749875-16-9 | 1g |
$ 454.00 | 2023-04-18 |
5-bromo-2-(trifluoromethyl)isonicotinic acid Suppliers
5-bromo-2-(trifluoromethyl)isonicotinic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 5-bromo-2-(trifluoromethyl)isonicotinic acid
Professional Introduction to 5-bromo-2-(trifluoromethyl)isonicotinic Acid (CAS No. 749875-16-9)
5-bromo-2-(trifluoromethyl)isonicotinic acid, identified by its Chemical Abstracts Service (CAS) number 749875-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromine and trifluoromethyl substituents on an isonicotinic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 5-bromo-2-(trifluoromethyl)isonicotinic acid positions it as a versatile building block for the development of novel therapeutic agents. The presence of both bromine and trifluoromethyl groups introduces specific reactivity patterns that are exploited in synthetic chemistry to modulate biological activity. These substituents not only enhance the compound's affinity for certain biological targets but also contribute to its stability and metabolic profile, which are critical factors in drug design.
In recent years, there has been a surge in research focused on the development of compounds with enhanced efficacy and reduced side effects. The halogenated isonicotinic acids, including 5-bromo-2-(trifluoromethyl)isonicotinic acid, have emerged as promising candidates in this endeavor. Studies have demonstrated their potential in inhibiting various enzymes and receptors involved in pathogenic processes, making them attractive for further development into therapeutic drugs.
One of the most compelling aspects of 5-bromo-2-(trifluoromethyl)isonicotinic acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting specific kinases, compounds derived from 5-bromo-2-(trifluoromethyl)isonicotinic acid can modulate these pathways, offering a potential therapeutic intervention. Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing the substitution pattern on the isonicotinic acid core to achieve high selectivity and potency.
The trifluoromethyl group, in particular, is a well-known pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates. Its incorporation into 5-bromo-2-(trifluoromethyl)isonicotinic acid not only improves its pharmacokinetic properties but also increases its binding affinity to biological targets. This has led to several preclinical studies exploring its potential as an anti-cancer agent. Initial results suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further investigation.
In addition to its applications in oncology, 5-bromo-2-(trifluoromethyl)isonicotinic acid has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, and targeting key inflammatory pathways can lead to novel treatments. The bromine substituent on the compound allows for further functionalization via cross-coupling reactions, enabling the synthesis of more complex molecules with tailored biological activities.
The synthesis of 5-bromo-2-(trifluoromethyl)isonicotinic acid involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the bromination of 2-trifluoromethylbenzoic acid or related precursors, followed by functional group modifications to introduce the isonicotinic acid moiety. These synthetic strategies have been optimized over time to improve yield and purity, making it more accessible for research purposes.
The growing interest in halogenated heterocycles like 5-bromo-2-(trifluoromethyl)isonicotinic acid has spurred innovation in synthetic methodologies. Researchers are continuously exploring new ways to incorporate halogen atoms into biologically active molecules efficiently and selectively. This includes the development of novel catalytic systems that facilitate halogen exchange reactions, allowing for greater flexibility in drug design.
In conclusion, 5-bromo-2-(trifluoromethyl)isonicotinic acid (CAS No. 749875-16-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow even further.
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